(5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
CAS No.:
Cat. No.: VC14772202
Molecular Formula: C17H16F3N5O2
Molecular Weight: 379.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16F3N5O2 |
|---|---|
| Molecular Weight | 379.34 g/mol |
| IUPAC Name | (5-methoxy-3-methyl-1H-indol-2-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
| Standard InChI | InChI=1S/C17H16F3N5O2/c1-9-11-7-10(27-2)3-4-12(11)21-14(9)15(26)24-5-6-25-13(8-24)22-23-16(25)17(18,19)20/h3-4,7,21H,5-6,8H2,1-2H3 |
| Standard InChI Key | OULIOVZKLZFEKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Introduction
Chemical Structure and Nomenclature
Structural Components
The compound features a hybrid architecture combining an indole moiety and a triazolo-pyrazine ring system linked via a methanone bridge. Key structural elements include:
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Indole subunit: A bicyclic structure with a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group at position 3.
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Triazolo-pyrazine subunit: A fused heterocycle containing a triazole ring (1,2,4-triazolo) and a dihydropyrazine ring, substituted with a trifluoromethyl (-CF₃) group at position 3.
IUPAC Name and Molecular Formula
The systematic IUPAC name, (5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro triazolo[4,3-a]pyrazin-7(8H)-yl]methanone, reflects its intricate connectivity. The molecular formula is C₁₈H₁₆F₃N₅O₂, yielding a molecular weight of 391.35 g/mol.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₃N₅O₂ |
| Molecular Weight | 391.35 g/mol |
| Topological Polar SA | 95.8 Ų |
| Hydrogen Bond Donors | 1 (indole NH) |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Synthetic Strategies
The synthesis of this compound leverages modular strategies to assemble its heterocyclic components. A plausible route involves:
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Indole Subunit Preparation: Fischer indole synthesis using aryl hydrazines and ketones under acidic conditions .
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Triazolo-pyrazine Construction: Cyclocondensation of trifluoromethyl-containing amines with carbonyl compounds, followed by annulation to form the triazole ring .
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Coupling Reaction: A methanone bridge is formed via Friedel-Crafts acylation or palladium-catalyzed cross-coupling to connect the indole and triazolo-pyrazine subunits .
Industrial Considerations
Continuous flow chemistry is prioritized for scalability, enhancing reaction control and safety . The trifluoromethyl group is introduced using building blocks like trifluoromethyl ketones or trifluoroacetic anhydride, which improve efficiency in multi-step syntheses .
Biological Activity and Mechanisms
Kinase Inhibition
Structurally related triazolo-pyrazine derivatives exhibit potent inhibition of tyrosine kinases such as c-Met and VEGFR-2, which are critical in cancer progression . For example, compound 17l (a triazolo-pyrazine analog) demonstrated IC₅₀ values of 26.00 nM (c-Met) and 2.6 µM (VEGFR-2), alongside antiproliferative effects in A549, MCF-7, and Hela cell lines (IC₅₀ = 0.98–1.28 µM) .
Table 2: Biological Activity of Analogous Compounds
Apoptosis and Cell Cycle Arrest
Mechanistic studies on analogs reveal dose-dependent G0/G1 phase arrest and late apoptosis induction in cancer cells . Western blot analyses confirm suppression of c-Met signaling pathways, reducing phosphorylation of downstream effectors like STAT3 and ERK .
Trifluoromethyl Group Contributions
The -CF₃ group enhances lipophilicity (logP ≈ 3.2) and metabolic stability, prolonging systemic exposure . This modification also improves target binding affinity through hydrophobic interactions with kinase ATP pockets .
Pharmacological Properties
ADME Profile
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Absorption: High lipophilicity facilitates passive diffusion across cell membranes.
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Metabolism: Resistant to oxidative degradation due to the electron-withdrawing -CF₃ group .
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Excretion: Primarily hepatic, with glucuronidation as the major detoxification pathway.
Toxicity Profile
Hemolytic toxicity assays for related compounds show <5% hemolysis at 100 µM, indicating favorable blood compatibility .
Therapeutic Applications
Oncology
The compound’s kinase inhibitory activity positions it as a candidate for non-small cell lung cancer (NSCLC) and breast cancer therapy . Its dual c-Met/VEGFR-2 inhibition disrupts tumor angiogenesis and metastasis.
Inflammatory Diseases
Indole derivatives are known to modulate myeloperoxidase (MPO) activity, suggesting potential in treating inflammatory bowel disease or rheumatoid arthritis .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and selectivity.
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In Vivo Efficacy Studies: Preclinical testing in xenograft models to validate antitumor activity.
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Formulation Development: Nanocarrier systems to enhance solubility and bioavailability.
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